(3-Chloro-2-fluoro-6-iodophenyl)boronic acid
Description
(3-Chloro-2-fluoro-6-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of chlorine, fluorine, and iodine atoms in its structure makes it a versatile reagent for various synthetic applications.
Properties
Molecular Formula |
C6H4BClFIO2 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(3-chloro-2-fluoro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BClFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
InChI Key |
XRSDZHHOFZHSEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)I)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-fluoro-6-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of (3-Chloro-2-fluoro-6-iodophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-fluoro-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Scientific Research Applications
(3-Chloro-2-fluoro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the halogen substituents, making it less versatile in certain reactions.
4-Bromo-2-fluorophenylboronic Acid: Contains a bromine atom instead of chlorine and iodine, affecting its reactivity and applications.
2-Chloro-5-fluorophenylboronic Acid: Has a different substitution pattern, leading to different reactivity and selectivity in reactions.
Uniqueness: The unique combination of chlorine, fluorine, and iodine atoms in (3-Chloro-2-fluoro-6-iodophenyl)boronic acid provides distinct reactivity and selectivity in various chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules and advanced materials .
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